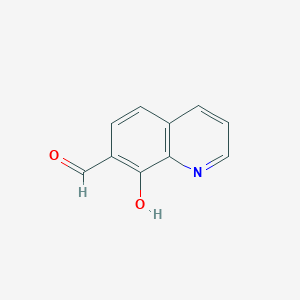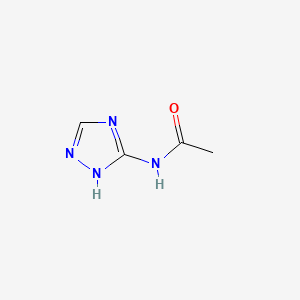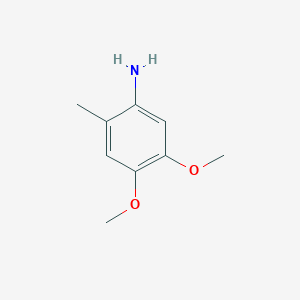![molecular formula C17H12ClN5 B1296258 6-Cloro-N,1-difenil-1H-pirazolo[3,4-d]pirimidin-4-amina CAS No. 5414-01-7](/img/structure/B1296258.png)
6-Cloro-N,1-difenil-1H-pirazolo[3,4-d]pirimidin-4-amina
Descripción general
Descripción
6-Chloro-n,1-diphenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds have garnered significant interest due to their diverse pharmacological activities, including anti-inflammatory, antiproliferative, and antifungal properties .
Aplicaciones Científicas De Investigación
6-Chloro-n,1-diphenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing other heterocyclic compounds.
Biology: Exhibits significant antiproliferative activity against various cancer cell lines.
Medicine: Potential therapeutic agent for treating inflammatory and infectious diseases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Análisis Bioquímico
Biochemical Properties
6-Chloro-n,1-diphenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with cyclin-dependent kinase 2 (CDK2), where it acts as an inhibitor . This inhibition is crucial for regulating the cell cycle, particularly the transition from the G1 phase to the S phase. Additionally, 6-Chloro-n,1-diphenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine has been shown to interact with other kinases, potentially affecting multiple signaling pathways .
Cellular Effects
The effects of 6-Chloro-n,1-diphenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest and apoptosis by inhibiting CDK2 . This leads to a decrease in cell proliferation and an increase in programmed cell death. Furthermore, 6-Chloro-n,1-diphenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine influences cell signaling pathways, such as the PI3K/AKT pathway, which is critical for cell survival and metabolism . The compound also affects gene expression by modulating transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, 6-Chloro-n,1-diphenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine exerts its effects through several mechanisms. The primary mechanism involves binding to the ATP-binding site of CDK2, thereby inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream targets, leading to cell cycle arrest. Additionally, 6-Chloro-n,1-diphenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine can modulate the activity of other kinases and signaling molecules, resulting in altered cellular responses . Changes in gene expression are also observed, with the compound affecting the transcription of genes involved in cell proliferation, apoptosis, and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-n,1-diphenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine change over time. The compound is relatively stable under standard conditions, but its activity can decrease due to degradation . Long-term studies have shown that prolonged exposure to 6-Chloro-n,1-diphenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine can lead to sustained cell cycle arrest and apoptosis in cancer cells . The compound’s efficacy may diminish over time due to the development of resistance mechanisms in some cell lines.
Dosage Effects in Animal Models
The effects of 6-Chloro-n,1-diphenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . Threshold effects are also noted, where a minimum concentration of the compound is required to achieve therapeutic benefits. These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
6-Chloro-n,1-diphenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The compound can affect metabolic flux by altering the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . Additionally, 6-Chloro-n,1-diphenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine can influence metabolite levels, leading to changes in cellular energy balance and redox status.
Transport and Distribution
The transport and distribution of 6-Chloro-n,1-diphenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through passive diffusion and active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation . The distribution of 6-Chloro-n,1-diphenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine in tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of 6-Chloro-n,1-diphenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine is critical for its activity and function. The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with its target proteins . Post-translational modifications, such as phosphorylation and ubiquitination, can influence the subcellular distribution of 6-Chloro-n,1-diphenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine . These modifications can direct the compound to specific compartments or organelles, affecting its biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-n,1-diphenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the nucleophilic substitution of 4-chloro-6-(chloromethyl)-1-methyl-1h-pyrazolo[3,4-d]pyrimidine with appropriate amines. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques like recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-n,1-diphenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction type, where the chlorine atom is substituted by nucleophiles such as amines.
Oxidation and Reduction: These reactions are less common but can be used to modify the compound’s functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like methylamine, solvents like DMF, and catalysts like K2CO3 are commonly used.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different pharmacological activities .
Mecanismo De Acción
The mechanism of action of 6-Chloro-n,1-diphenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-6-(chloromethyl)-1-methyl-1h-pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
Uniqueness
6-Chloro-n,1-diphenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine stands out due to its unique substitution pattern, which imparts distinct pharmacological properties. Its ability to selectively inhibit CDKs makes it a promising candidate for cancer therapy .
Propiedades
IUPAC Name |
6-chloro-N,1-diphenylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN5/c18-17-21-15(20-12-7-3-1-4-8-12)14-11-19-23(16(14)22-17)13-9-5-2-6-10-13/h1-11H,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPVPTINGBNRXOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)Cl)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80969040 | |
| Record name | 6-Chloro-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80969040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5414-01-7 | |
| Record name | NSC7877 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7877 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloro-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80969040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


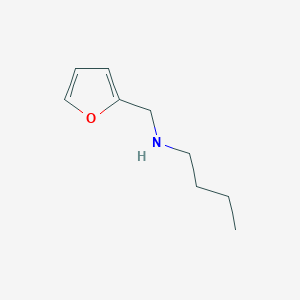
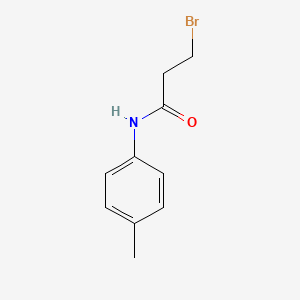
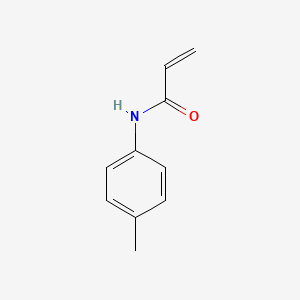
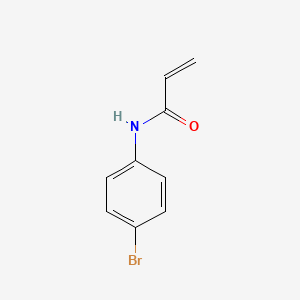


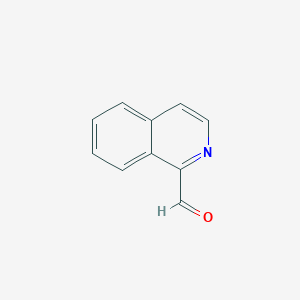

![2-[(3-Nitro-2-pyridyl)thio]acetic acid](/img/structure/B1296191.png)
